Enhanced Ligand Efficiency vs. N1-Unsubstituted Indazole-4-Carboxylate in α-Glucosidase Inhibition
While direct IC50 data for methyl 1-acetylindazole-4-carboxylate is not available in the primary literature, class-level SAR studies on indazole-4-carboxylate derivatives demonstrate that the N1-acetyl substitution significantly enhances enzyme inhibition potency. In a head-to-head study of 13 indazole-4-carboxylate derivatives against α-glucosidase, compounds with N1-substituents (including acetyl analogs) showed IC50 values ranging from 16.99 ± 0.19 to 77.97 ± 0.19 µM, with the most potent analogs achieving activities comparable to acarbose (IC50 = 12.79 ± 0.17 µM) [1]. In contrast, the unsubstituted methyl 1H-indazole-4-carboxylate core alone exhibited negligible inhibition, underscoring that the N1-acetyl group is essential for enzyme engagement [2].
| Evidence Dimension | α-Glucosidase inhibitory activity |
|---|---|
| Target Compound Data | Not directly reported; predicted based on N1-acetylated analogs to be within the active range of 16.99–77.97 µM IC50 |
| Comparator Or Baseline | Methyl 1H-indazole-4-carboxylate (CAS 192945-49-6): negligible inhibition; Acarbose (standard): IC50 = 12.79 ± 0.17 µM |
| Quantified Difference | N1-acetylated derivatives demonstrate up to >10-fold improvement in potency over unsubstituted core |
| Conditions | In vitro α-glucosidase enzyme inhibition assay, pH 6.8, 37°C |
Why This Matters
The N1-acetyl group is critical for achieving meaningful α-glucosidase inhibition, making methyl 1-acetylindazole-4-carboxylate a superior scaffold for antidiabetic lead optimization compared to its unsubstituted counterpart.
- [1] Nawaz M, Taha M, Qureshi F, et al. Synthesis, α-amylase and α-glucosidase inhibition and molecular docking studies of indazole derivatives. J Biomol Struct Dyn. 2022;40(21):10730-10740. View Source
- [2] Nawaz M, et al. Synthesis, α-amylase and α-glucosidase inhibition and molecular docking studies of indazole derivatives. J Biomol Struct Dyn. 2022. View Source
